molecular formula C10H14BrNO B3147964 1-(3-Bromo-4-ethoxyphenyl)ethan-1-amine CAS No. 634150-46-2

1-(3-Bromo-4-ethoxyphenyl)ethan-1-amine

Cat. No.: B3147964
CAS No.: 634150-46-2
M. Wt: 244.13 g/mol
InChI Key: NGYZNTJJLJZOFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-(3-Bromo-4-ethoxyphenyl)ethan-1-amine typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

1-(3-Bromo-4-ethoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields .

Scientific Research Applications

1-(3-Bromo-4-ethoxyphenyl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-ethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(3-Bromo-4-ethoxyphenyl)ethan-1-amine can be compared with similar compounds such as:

    1-(3-Bromo-4-methoxyphenyl)ethan-1-amine: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(3-Bromo-4-ethoxyphenyl)propan-1-amine: Similar structure but with a propanamine group instead of an ethanamine group.

    1-(3-Chloro-4-ethoxyphenyl)ethan-1-amine: Similar structure but with a chlorine atom instead of a bromine atom.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties .

Properties

IUPAC Name

1-(3-bromo-4-ethoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-3-13-10-5-4-8(7(2)12)6-9(10)11/h4-7H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYZNTJJLJZOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromo-4-ethoxyphenyl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(3-Bromo-4-ethoxyphenyl)ethan-1-amine
Reactant of Route 3
Reactant of Route 3
1-(3-Bromo-4-ethoxyphenyl)ethan-1-amine
Reactant of Route 4
Reactant of Route 4
1-(3-Bromo-4-ethoxyphenyl)ethan-1-amine
Reactant of Route 5
Reactant of Route 5
1-(3-Bromo-4-ethoxyphenyl)ethan-1-amine
Reactant of Route 6
Reactant of Route 6
1-(3-Bromo-4-ethoxyphenyl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.